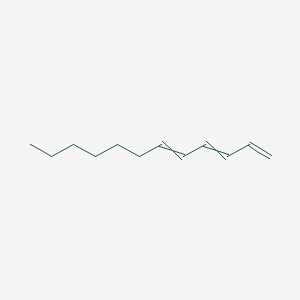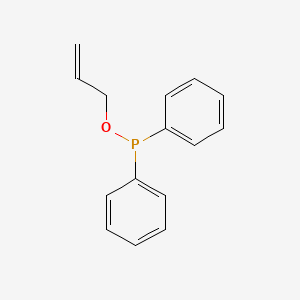
N-cyclopentyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide typically involves the reaction of cyclopentylamine with 5-propyl-1,3,4-thiadiazole-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-cyclopentyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the amide groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-cyclopentyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and physiological responses.
類似化合物との比較
N-cyclopentyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide can be compared with other similar compounds, such as:
- N-cyclopentyl-N’-(5-methyl-1,3,4-thiadiazol-2-yl)butanediamide
- N-cyclopentyl-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)butanediamide
- N-cyclopentyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)butanediamide
These compounds share a similar core structure but differ in the substituents on the thiadiazole ring. The unique substituents can influence the compound’s biological activity, solubility, and other properties, making each compound distinct in its applications and effects.
特性
CAS番号 |
713130-41-7 |
|---|---|
分子式 |
C14H22N4O2S |
分子量 |
310.42 g/mol |
IUPAC名 |
N-cyclopentyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C14H22N4O2S/c1-2-5-13-17-18-14(21-13)16-12(20)9-8-11(19)15-10-6-3-4-7-10/h10H,2-9H2,1H3,(H,15,19)(H,16,18,20) |
InChIキー |
UBXZRZQSSLLBSV-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NC2CCCC2 |
溶解性 |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


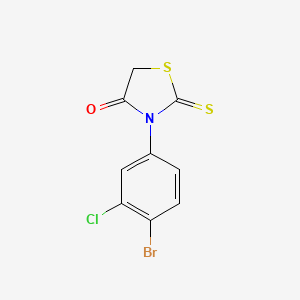
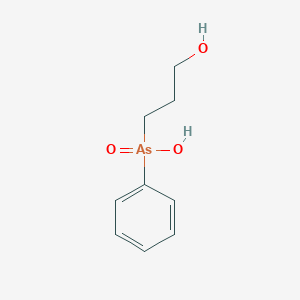
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
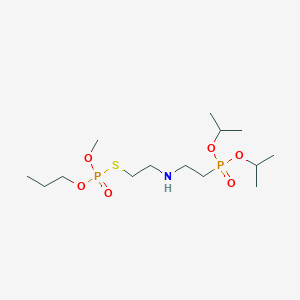
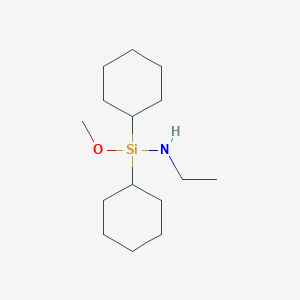
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
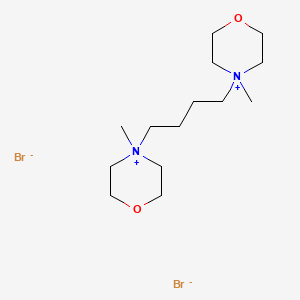
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)
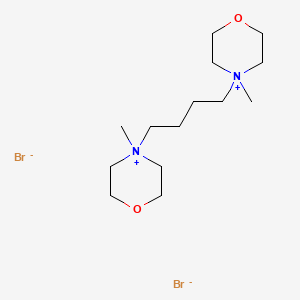
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide](/img/structure/B14163755.png)
